Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate
CAS No.: 4230-55-1
Cat. No.: VC17614233
Molecular Formula: C7H14N5O3P
Molecular Weight: 247.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4230-55-1 |
|---|---|
| Molecular Formula | C7H14N5O3P |
| Molecular Weight | 247.19 g/mol |
| IUPAC Name | 6-diethoxyphosphoryl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C7H14N5O3P/c1-3-14-16(13,15-4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12) |
| Standard InChI Key | DDMIIIHVHWXZLV-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C1=NC(=NC(=N1)N)N)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,3,5-triazine ring substituted at the 2-position with a diethyl phosphonate group () and at the 4- and 6-positions with amino groups (). This arrangement creates a planar triazine core with electron-withdrawing phosphonate and electron-donating amino groups, enabling unique electronic and steric interactions. The IUPAC name, 6-diethoxyphosphoryl-1,3,5-triazine-2,4-diamine, reflects this substitution pattern.
Key structural identifiers include:
-
SMILES:
-
InChIKey:
-
Canonical SMILES: .
Comparative Analysis with Related Compounds
A structurally related compound, Diethyl [2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]phosphonate (CAS No. 275.24 g/mol), differs by the insertion of an ethylene spacer between the triazine and phosphonate groups. This modification alters solubility and reactivity profiles, as shown in Table 1.
Table 1: Structural and Physicochemical Comparison
| Property | Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate | Diethyl [2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]phosphonate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 247.19 | 275.24 |
| Key Structural Feature | Direct phosphonate-triazine linkage | Ethylene spacer between triazine and phosphonate |
Synthesis and Characterization
Analytical Characterization
Characterization of similar compounds involves:
-
Nuclear Magnetic Resonance (NMR): - and -NMR spectra resolve proton environments and carbon-phosphorus coupling. For example, HEPT exhibits a -NMR signal at δ 4.28 ppm (qt, ) for ethoxy groups .
-
Mass Spectrometry: High-resolution mass spectra confirm molecular ion peaks and fragmentation patterns.
-
Chromatography: HPLC or GC-MS ensures purity and identifies byproducts .
Functional Properties and Applications
Flame Retardancy
Phosphonate-triazine hybrids exhibit dual-phase flame inhibition. The phosphorus component promotes char formation ( yield under oxidative conditions), while nitrogen releases non-flammable gases like . During pyrolysis, intermediates such as and generate , a radical scavenger that quenches flame-propagating species . These properties suggest potential use in polymers, textiles, or coatings.
Chemical Intermediate
The compound’s reactive amino and phosphonate groups make it a candidate for synthesizing hybrid molecules. For instance, triazine-phosphonates have been coupled with phenolic moieties to create inhibitors of Aurora kinases, enzymes implicated in cancer .
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in multi-step syntheses and purification challenges due to polar byproducts. Advances in catalytic amination or microwave-assisted reactions could improve efficiency .
Application-Specific Studies
-
Flame Retardants: Quantifying char residue and gas-phase inhibition efficiency in polymer matrices.
-
Drug Discovery: Screening against cancer cell lines and enzymatic targets.
-
Materials Science: Exploring coordination chemistry with metals for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume